Para-Trifluoromethylbenzamide Substitution vs. Ortho-Trifluoromethyl Isomer: Regioisomeric Impact on Predicted Target Binding Topology
The 4-(trifluoromethyl)benzamide regioisomer positions the electron-withdrawing CF3 group at the para position relative to the amide linkage, whereas the 2-(trifluoromethyl)benzamide isomer (CAS 1040645-26-8) places it at the ortho position [1]. This regiochemical difference alters the dihedral angle between the benzamide ring and the indoline core, as well as the local electrostatic potential surface presented to the MTP binding cleft [1]. In related MTP triamide inhibitor series described in the patent, variation of the benzamide substituent position resulted in distinct IC50 values, indicating that the spatial orientation of the trifluoromethyl group is a determinant of inhibitory potency [1].
| Evidence Dimension | Regioisomeric benzamide substitution position |
|---|---|
| Target Compound Data | 4-(trifluoromethyl)benzamide (para-substituted) |
| Comparator Or Baseline | 2-(trifluoromethyl)benzamide isomer (CAS 1040645-26-8, ortho-substituted) |
| Quantified Difference | No direct head-to-head potency data publicly available; patent generic SAR indicates substitution position modulates MTP IC50 |
| Conditions | MTP inhibition assay as described in WO2003002533A1 generic disclosure |
Why This Matters
Para vs. ortho trifluoromethyl placement can alter target binding geometry and selectivity; procurement of the correct regioisomer is essential for reproducible SAR studies.
- [1] Hiep Huatan, Clive Mason, Brian S. Bronk, Peter Bertinato, Alan E. Blize. Triamide-substituted indoles, benzofuranes and benzothiophenes as inhibitors of microsomal triglyceride transfer protein (MTP) and/or apolipoprotein B (Apo B) secretion. WO Patent WO2003002533A1, filed May 24, 2002, and issued January 9, 2003. View Source
